molecular formula C20H25NO3 B5138343 {1-[3-(benzyloxy)-4-methoxybenzyl]-2-pyrrolidinyl}methanol

{1-[3-(benzyloxy)-4-methoxybenzyl]-2-pyrrolidinyl}methanol

Cat. No. B5138343
M. Wt: 327.4 g/mol
InChI Key: MQKCDDJJTWYELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[3-(benzyloxy)-4-methoxybenzyl]-2-pyrrolidinyl}methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of {1-[3-(benzyloxy)-4-methoxybenzyl]-2-pyrrolidinyl}methanol is not fully understood. However, it is believed to act as a selective agonist for the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory.
Biochemical and Physiological Effects
Several studies have shown that {1-[3-(benzyloxy)-4-methoxybenzyl]-2-pyrrolidinyl}methanol has various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. Additionally, it has been found to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of {1-[3-(benzyloxy)-4-methoxybenzyl]-2-pyrrolidinyl}methanol is its selectivity for the α7 nicotinic acetylcholine receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of this compound is its high cost, which can make it challenging to use in large-scale experiments.

Future Directions

There are several future directions related to the use of {1-[3-(benzyloxy)-4-methoxybenzyl]-2-pyrrolidinyl}methanol in scientific research. One of the most significant areas of future research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound in various neurological disorders.
Conclusion
In conclusion, {1-[3-(benzyloxy)-4-methoxybenzyl]-2-pyrrolidinyl}methanol is a valuable tool for studying the role of the α7 nicotinic acetylcholine receptor in various physiological processes. Its potential applications in neuroscience and its biochemical and physiological effects make it a promising compound for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of {1-[3-(benzyloxy)-4-methoxybenzyl]-2-pyrrolidinyl}methanol is a complex process that involves several steps. The initial step involves the coupling of 3-(benzyloxy)-4-methoxybenzaldehyde with pyrrolidine in the presence of a catalyst. The resulting intermediate is then reduced using sodium borohydride to obtain the final product.

Scientific Research Applications

{1-[3-(benzyloxy)-4-methoxybenzyl]-2-pyrrolidinyl}methanol has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of this compound is in the field of neuroscience, where it has been used as a tool to study the role of various receptors in the brain.

properties

IUPAC Name

[1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-23-19-10-9-17(13-21-11-5-8-18(21)14-22)12-20(19)24-15-16-6-3-2-4-7-16/h2-4,6-7,9-10,12,18,22H,5,8,11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKCDDJJTWYELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCCC2CO)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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